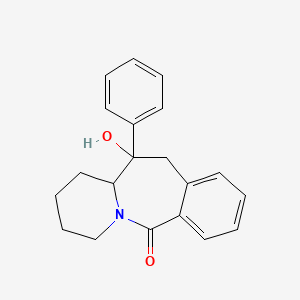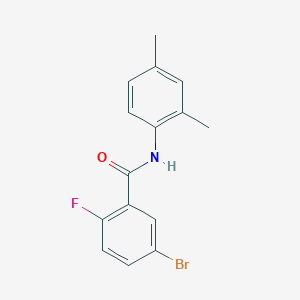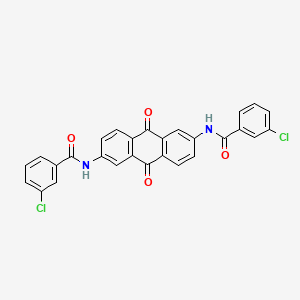
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride is a unique chemical compound with the molecular formula C11H5Cl5O and a molecular weight of 330.427 g/mol . This compound is known for its distinctive structure, which includes a phenyl group and multiple chlorine atoms attached to a butadiene backbone. It is primarily used in research settings and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride typically involves the chlorination of 1,3-butadiene derivatives. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a starting material for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple chlorine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological studies .
Comparison with Similar Compounds
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride can be compared to other chlorinated butadiene derivatives, such as:
1,1,1,3-tetrachloro-4-phenylbutane: Similar in structure but lacks the carbonyl chloride group.
1,3-Butadiene, 1,4-diphenyl-: Contains phenyl groups but does not have the same degree of chlorination
The uniqueness of this compound lies in its combination of a phenyl group, multiple chlorine atoms, and a carbonyl chloride group, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
91065-05-3 |
|---|---|
Molecular Formula |
C11H5Cl5O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2E)-2,3,4,5-tetrachloro-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H5Cl5O/c12-7(6-4-2-1-3-5-6)8(13)9(14)10(15)11(16)17/h1-5H/b8-7?,10-9+ |
InChI Key |
RTWSCRPSKXYLFP-IPBYNONMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C(/C(=C(/C(=O)Cl)\Cl)/Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=C(C(=O)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)

![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)


